trans N-Benzyl Paroxetine
Description
Contextualization within the Paroxetine (B1678475) Research Paradigm
The study of trans N-Benzyl Paroxetine is best understood as a sub-discipline within the broader investigation of paroxetine. Its importance is derived from the chemical and stereochemical challenges inherent in producing and understanding paroxetine.
Historically and in current practice, this compound serves as a valuable synthetic intermediate in the production of paroxetine. google.com In many synthetic routes, the benzyl (B1604629) group is employed as a protecting group for the piperidine (B6355638) nitrogen. This strategy allows other chemical transformations to be carried out on the molecule before the final step. google.com
One practical and often-cited approach to synthesizing paroxetine begins with 1-benzyl-4-piperidone. researchgate.netresearchgate.net Through a sequence of reactions, including the introduction of the 4-fluorophenyl group and the subsequent formation of the 3-hydroxymethyl substituent, the core piperidine structure is assembled. researchgate.net A critical step involves the reaction with sesamol (B190485) to form the ether linkage, resulting in the creation of trans N-benzylparoxetine. researchgate.netresearchgate.net The synthesis is completed by the debenzylation of this intermediate, typically through catalytic hydrogenation, which removes the benzyl group to yield the final, pharmacologically active paroxetine. google.comresearchgate.net This role as a penultimate precursor makes this compound a crucial compound in various patented manufacturing processes. google.comepo.orggoogle.comgoogle.com.na It is also recognized officially as "Paroxetine EP Impurity C," signifying its relevance in the quality control and analysis of the final pharmaceutical product. cymitquimica.com
Table 1: Selected Synthetic Reactions Involving this compound
| Precursor(s) | Reagent(s) | Product | Purpose | Reference(s) |
|---|---|---|---|---|
| (+)-cis-1-benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine mesylate | Sesamol | This compound | Inversion of stereocenter at C3 and ether formation | researchgate.net |
| Tertiary alcohol (derived from 1-benzyl-4-piperidone) | p-Toluene sulfonic acid (PTSA), then reaction with sodium sesamolate | This compound | Dehydration and subsequent ether formation | researchgate.net |
The therapeutic activity of paroxetine is highly dependent on its specific stereochemistry, with the desired biological effect residing exclusively in the (-)-trans-(3S,4R)-isomer. researchgate.netwikipedia.org Consequently, a major focus of paroxetine research is the development of stereoselective synthetic methods that yield the correct isomer while minimizing others. The synthesis of this compound is central to this challenge.
The term "trans" refers to the spatial relationship between the substituents at the C-3 and C-4 positions of the piperidine ring. researchgate.net Achieving this specific trans configuration is a critical objective of the synthesis. Some synthetic strategies achieve this through a stereochemical inversion reaction. For instance, a cis-configured precursor can be converted to the desired trans-product, this compound, through a nucleophilic substitution reaction that proceeds with an inversion of configuration. researchgate.net Other research has focused on enzymatic resolutions of racemic intermediates to isolate the correct enantiomer early in the synthetic pathway, ensuring the final N-benzylated compound possesses the correct stereochemistry for conversion to (-)-paroxetine. lookchem.comacs.org The study of this compound is therefore inextricably linked to the fundamental stereochemical questions that govern the synthesis and activity of paroxetine and its analogues. wikipedia.org
Research Rationale and Defined Scope
The rationale for studying this compound extends beyond its role as a synthetic tool. It also serves as a subject for addressing specific knowledge gaps and as a potential tool for further pharmacological investigation.
While the pharmacological profile of paroxetine is extensively documented, a significant knowledge gap exists regarding the specific pharmacological and toxicological properties of its synthetic intermediates, including this compound. nih.govnih.gov The presence of the benzyl group on the piperidine nitrogen differentiates it from paroxetine, and this structural change is expected to alter its interaction with biological targets. cymitquimica.com
Although it is broadly classified as a selective serotonin (B10506) reuptake inhibitor, detailed characterization of its binding affinity, selectivity, and functional activity at the serotonin transporter is not widely published. cymitquimica.com Furthermore, its toxicological profile is largely uninvestigated in public literature. nih.gov Research into the properties of such derivatives is crucial for a comprehensive understanding of the final drug product, as they may be present as impurities. For example, the metabolism of paroxetine can lead to the formation of reactive intermediates, but it is unknown if or how the N-benzyl derivative is metabolized and what potential toxicological implications this might have. acs.org
This compound is established as a reference standard for analytical chemistry, specifically as a designated impurity in the European Pharmacopoeia. cymitquimica.com Its deuterated isotopologue, this compound-d4, is also commercially available, indicating its use as an internal standard for quantitative mass spectrometry-based assays. mybiosource.com
Beyond its role as an analytical standard, the compound holds potential as a mechanistic probe for studying the serotonin transporter (SERT). The binding of paroxetine to SERT is complex, and the precise orientation of the molecule within the transporter's binding site has been a subject of considerable scientific debate. biorxiv.orgnih.govnih.gov To resolve these questions, researchers synthesize and study paroxetine analogues with specific structural modifications. For example, replacing the fluorine atom with bromine or iodine has been used to determine the binding pose through anomalous X-ray diffraction and cryo-EM studies. biorxiv.orgnih.govelifesciences.org
In this context, this compound represents an analogue with a significant modification at the piperidine nitrogen, a key interaction point with SERT. nih.gov Studying how N-benzylation, compared to the simple secondary amine of paroxetine, affects binding affinity and kinetics could provide valuable insights into the structure-activity relationships of ligands that bind to the central site of the serotonin transporter.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 105813-14-7 | cymitquimica.comscbt.comalfa-chemistry.com |
| Molecular Formula | C₂₆H₂₆FNO₃ | cymitquimica.comscbt.com |
| Molecular Weight | 419.49 g/mol | scbt.com |
| Synonyms | (-)-N-Benzylparoxetine; (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine; Paroxetine EP Impurity C | cymitquimica.com |
| Physical Form | Not specified in sources; sold as a chemical standard | cymitquimica.comscbt.comalfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-URXFXBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123259 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105813-14-7 | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylparoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLPAROXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Trans N Benzyl Paroxetine Analogues
Stereoselective Synthesis of Piperidine (B6355638) Ring Precursors
A critical step in the synthesis of trans N-Benzyl Paroxetine (B1678475) is the formation of the trans-3,4-disubstituted piperidine ring, which establishes the core stereochemistry of the molecule. Various enantioselective strategies have been developed to produce these chiral precursors with high purity.
The enantioselective synthesis of the trans-3,4-disubstituted piperidine scaffold, a key structural feature of Paroxetine and its analogues, has been a significant focus of research. These routes are designed to control the stereochemistry at the C3 and C4 positions of the piperidine ring.
One prominent approach involves the use of chiral auxiliaries. For instance, the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can yield bicyclic lactams. These intermediates can then be converted to unsaturated lactams, which undergo conjugate addition with lithium alkyl (or aryl) cyanocuprates to produce enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives with high stereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of both enantiomers of Paroxetine. nih.gov
Another strategy is the desymmetrization of prochiral glutarimides. N-benzyl 4-substituted glutarimides can be enantioselectively reduced using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol. This yields chiral N-benzyl 2-piperidinones, which can be further functionalized to create the desired trans-3,4-disubstituted pattern. iiste.org
Furthermore, enzymatic resolutions have been employed to separate enantiomers. The enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using microbial lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can provide the unreacted (3S,4R)-ester in enantiomerically pure form. researchgate.net
Recent advances have also explored C-H functionalization strategies. A palladium-catalyzed C-H arylation of a piperidine derivative bearing an aminoquinoline amide directing group at the C3 position has been used to install the aryl group with inherent control of enantiomeric excess. nih.gov This approach offers a more flexible route for varying the substituent at the C4 position. nih.gov
Chiral catalysis plays a pivotal role in the efficient and stereocontrolled synthesis of key intermediates for Paroxetine analogues. Both organocatalysis and metal-based catalysis have been effectively utilized to establish the desired stereocenters.
Organocatalysis has emerged as a powerful tool. A notable example is the solvent-free, multi-gram scale continuous flow synthesis of a chiral intermediate of (-)-Paroxetine. rsc.orgnih.goviciq.org The key step in this process is an enantioselective conjugate addition catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol, a heterogeneous organocatalyst. rsc.orgnih.goviciq.orgresearchgate.net This is followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgnih.goviciq.org This method offers significant advantages in terms of productivity and sustainability compared to traditional batch processes. rsc.orgnih.goviciq.org
Transition metal catalysis is also widely employed. Iridium-catalyzed asymmetric allylic alkylation using chiral diaminophosphine oxides (DIAPHOXs) has been successfully applied to the formal enantioselective synthesis of (-)-Paroxetine. researchgate.net Additionally, palladium-catalyzed reactions are crucial for the synthesis of various Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), including Paroxetine. nih.gov These metal-catalyzed transformations are instrumental in forming key C-C and C-N bonds and in the functionalization of aromatic rings. nih.gov
The following table summarizes some of the chiral catalysts and their applications in the synthesis of Paroxetine intermediates.
| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Key Intermediate | Ref. |
| Organocatalyst | Polystyrene-supported cis-4-hydroxydiphenylprolinol | Conjugate Addition | Chiral piperidine precursor | rsc.orgnih.goviciq.orgresearchgate.net |
| Metal Catalyst | Iridium complex with DIAPHOX ligand | Asymmetric Allylic Alkylation | Branched allylic products | researchgate.net |
| Metal Catalyst | Palladium complexes | C-H Arylation, Cross-coupling | 4-Arylpiperidines | nih.govnih.gov |
Derivatization Strategies for N-Benzylation
Once the chiral piperidine scaffold is synthesized, the next step is the introduction of the benzyl (B1604629) group onto the nitrogen atom. This is typically achieved through standard N-alkylation methods.
The introduction of the N-benzyl group onto the piperidine ring can be accomplished through direct alkylation or reductive amination.
Direct alkylation involves the reaction of the secondary amine of the piperidine precursor with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate. chemicalforums.com This is a straightforward SN2 reaction where the piperidine nitrogen acts as a nucleophile.
Reductive amination provides an alternative and widely used method for forming the N-benzyl bond. This reaction involves the condensation of the piperidine precursor with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzyl piperidine. iau.ir A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and borane-pyridine complex. chim.itresearchgate.net Zirconium borohydride–piperazine complex has also been shown to be a mild and efficient reagent for this transformation. iau.ir
The table below provides a comparison of these two methods.
| Method | Reagents | Key Intermediate | Advantages |
| Direct Alkylation | Benzyl halide, Base (e.g., K2CO3) | None (direct substitution) | Simple procedure, readily available reagents. |
| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH3CN) | Iminium ion | Mild reaction conditions, avoids over-alkylation. |
Protecting group chemistry is essential in the multi-step synthesis of complex molecules like trans N-Benzyl Paroxetine to ensure chemoselectivity. jocpr.com The nitrogen atom of the piperidine ring is often protected during the synthesis of the core structure to prevent it from interfering with reactions at other sites.
The benzyl group itself can serve as a protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed at a later stage. researchgate.netgoogle.com
In many synthetic routes to Paroxetine, other protecting groups are used for the nitrogen atom before the final desired group is introduced. A common example is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the nitrogen, allowing for modifications at other positions of the molecule. Once these modifications are complete, the Boc group is removed, and the free amine can then be, for example, benzylated to yield this compound.
The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
Chemical Conversion from this compound to Paroxetine
The final step in the synthesis of Paroxetine from its N-benzyl analogue is the deprotection of the nitrogen atom.
The most common method for the removal of an N-benzyl group is catalytic hydrogenation. researchgate.netgoogle.com This involves treating the this compound with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This reaction cleaves the C-N bond of the benzyl group, yielding Paroxetine and toluene (B28343) as a byproduct. This method is generally clean and high-yielding.
The following table outlines the common debenzylation method.
| Method | Reagents | Byproduct | Conditions |
| Catalytic Hydrogenation | H2, Pd/C | Toluene | Typically at room temperature and atmospheric or slightly elevated pressure. |
Debenzylation and N-Deprotection Methodologies
The removal of the N-benzyl group is a critical step in the synthesis of paroxetine and its analogues. Various methods have been developed for this deprotection, ranging from classical catalytic hydrogenation to more recent oxidative and enzymatic approaches.
Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally efficient and clean, affording the deprotected amine in high yields. For instance, a convenient synthesis of (-)-paroxetine reports the deprotection of benzyl-protected trans-paroxetine by hydrogenolysis. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727). A synergistic catalytic system using Pd/C in the presence of 1,1,2-trichloroethane (B165190) has been shown to be highly efficient for the N-debenzylation of benzylamines, yielding crystalline amine hydrochlorides in nearly quantitative yields. organic-chemistry.org This method also preserves acid-sensitive functional groups. organic-chemistry.org
Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor in the presence of a catalyst. A widely used hydrogen donor is ammonium (B1175870) formate (B1220265) in combination with a Pd/C catalyst. mdma.ch This reaction is typically performed at reflux temperature in a solvent like methanol and offers a rapid and versatile way to remove the N-benzyl group under neutral conditions. mdma.ch The Rosenmund catalyst (Pd/BaSO4) has also been found to be effective for the debenzylation of N-benzyltetrazole derivatives using ammonium formate. beilstein-journals.org
Oxidative Debenzylation: Oxidative methods provide an alternative to reductive debenzylation. Reagents such as ceric ammonium nitrate (B79036) (CAN) can be used for the chemoselective oxidative debenzylation of tertiary N-benzyl amines. researchgate.net Another approach involves the use of alkali metal bromides in the presence of an oxidant like Oxone, which generates a bromo radical that facilitates the debenzylation under mild conditions. organic-chemistry.org This transition-metal-free method is environmentally friendly. organic-chemistry.org Biocatalytic oxidative debenzylation using laccase enzymes in the presence of a mediator like TEMPO has also been reported as a green and efficient method. researchgate.net
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, H2 | Room temperature to elevated temperatures, various pressures | High yields, clean reaction | Requires hydrogen gas, potential for side reactions with other reducible groups |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Refluxing methanol | Avoids use of H2 gas, neutral conditions | May require higher temperatures |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Aqueous conditions | Chemoselective | Stoichiometric use of oxidant |
| Biocatalytic Debenzylation | Laccase/TEMPO | Aqueous buffer, O2 | Green and mild conditions | Enzyme stability and cost may be a factor |
Analysis of Stereochemical Integrity and Process Yields
Maintaining the desired stereochemistry is paramount in the synthesis of chiral drugs like paroxetine, where the trans-(3S, 4R) configuration is crucial for its pharmacological activity. researchgate.net The synthesis of this compound analogues involves steps that can potentially affect the stereochemical integrity of the molecule.
Stereochemical Integrity: The desired trans stereochemistry of the 3,4-disubstituted piperidine ring is often established through stereoselective reactions. For example, a stereoselective reduction of a 1-benzyl-4-piperidone derivative can lead to a cis-piperidine-3-methanol intermediate. researchgate.net Subsequent reaction of the corresponding mesylate with sesamol (B190485) proceeds via an inversion of the stereocenter at the 3-position, resulting in the desired trans product. researchgate.net In other synthetic routes, epimerization of a cis isomer to the more stable trans isomer can be achieved.
Modern synthetic methods for paroxetine analogues have demonstrated excellent control over stereochemistry. For instance, an enantioselective synthesis of (-)-paroxetine from an N-benzyl glutarimide (B196013) intermediate reported a final product with 90% enantiomeric excess (ee). iiste.org Another synthesis of bromo- and iodo-paroxetine analogues reported obtaining the cis-arylated intermediates with >98% ee. rsc.org
| Synthetic Step/Analogue | Yield | Stereochemical Purity | Reference |
|---|---|---|---|
| Formal synthesis of (-)-fermoxetine and (-)-paroxetine from N-benzyl glutarimide | 60% (over 2 steps for key intermediate) | 90% ee | iiste.org |
| Synthesis of Br- and I-paroxetine analogues | 12% (overall, 8 steps) | >98% ee for cis-arylated intermediate | rsc.org |
| Debenzylation of N-benzyl amines via CTH | 80-95% | Not specified | mdma.ch |
Advanced Synthetic Techniques Applied to N-Benzyl Paroxetine Analogues
Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and sustainable methods for the production of active pharmaceutical ingredients. These innovations are being applied to the synthesis of paroxetine and its analogues.
Continuous Flow Synthesis Innovations
Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages such as improved safety, scalability, and process control. rsc.org The application of continuous flow technology to the synthesis of a key chiral intermediate of (-)-paroxetine has been demonstrated on a multigram scale. rsc.orgresearchgate.netchemistryworld.com This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgresearchgate.net The use of heterogeneous catalysts and solvent-free or highly concentrated conditions in the flow process offers significant improvements in productivity and sustainability compared to traditional batch methods. rsc.orgresearchgate.net
The inherent scalability of continuous flow reactions without the need for re-optimization of critical parameters is a major advantage. rsc.org Furthermore, continuous flow systems allow for the telescoping of multiple reaction steps, which minimizes the need for intermediate isolation and purification, thereby reducing waste generation. rsc.orgdigitellinc.com While the direct continuous flow synthesis of this compound itself is not extensively reported, the successful application to its key intermediates demonstrates the potential of this technology for the entire synthetic route, including the final debenzylation step.
Implementation of Sustainable and Green Chemistry Principles
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. semanticscholar.org In the context of paroxetine synthesis, several green approaches have been explored.
Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. As mentioned earlier, laccase enzymes can be used for the debenzylation of N-benzyl groups under mild, aqueous conditions. researchgate.net Another example is the use of porcine liver esterase (PLE) for the asymmetric desymmetrization of a glutaric acid bis-methyl ester, a key step in an enantioselective synthesis of (-)-paroxetine. researchgate.net Biocatalysis can significantly improve the sustainability of a synthesis by reducing the use of hazardous reagents and solvents. semanticscholar.org
Organocatalysis: The use of small organic molecules as catalysts is another pillar of green chemistry. An organocatalytic Michael addition of aldehydes to trans-nitroalkenes has been utilized as a key step in the total asymmetric synthesis of (+)-paroxetine. researchgate.net The development of a solvent-free organocatalytic flow process for a key paroxetine intermediate further highlights the green credentials of this approach. rsc.orgresearchgate.net
Atom Economy and Green Metrics: Green chemistry also emphasizes the importance of atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product. researchgate.net Syntheses with high atom economy generate less waste. The development of shorter, more convergent synthetic routes contributes to improved atom economy. Green chemistry metrics, such as the E-Factor (environmental factor) and Process Mass Intensity (PMI), are used to quantify the environmental impact of a chemical process and can guide the development of greener synthetic routes. researchgate.netnih.gov For example, replacing a classical resolution with an enantiospecific synthesis in the production of a pharmaceutical intermediate was shown to reduce waste by over 90%. researchgate.net
| Green Chemistry Principle | Application in Paroxetine Synthesis | Benefit |
|---|---|---|
| Biocatalysis | Laccase-mediated debenzylation; PLE-mediated desymmetrization | Mild reaction conditions, use of water as a solvent, reduced waste |
| Organocatalysis | Enantioselective Michael addition | Avoids the use of heavy metals, can be performed under solvent-free conditions |
| Continuous Flow Synthesis | Synthesis of a key chiral intermediate | Improved scalability, safety, and efficiency; reduced waste |
| Atom Economy | Development of shorter, more convergent synthetic routes | Reduced raw material consumption and waste generation |
Pharmacological Characterization of Trans N Benzyl Paroxetine Analogues
Serotonin (B10506) Transporter (SERT) Interaction Studies
In Vitro Radioligand Binding Affinity Assessments
Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the context of trans N-benzyl paroxetine (B1678475) analogues, these studies typically involve using a radiolabeled ligand, such as [3H]citalopram or [3H]paroxetine, to measure the displacement by the test compound at the serotonin transporter. nih.gov The binding affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
Paroxetine itself binds to the human serotonin transporter (hSERT) with exceptionally high affinity, often in the picomolar range (Ki < 1 nM). nih.govnih.gov The introduction of a benzyl (B1604629) group to the nitrogen atom of the paroxetine structure, creating trans N-benzyl paroxetine, influences this binding affinity. cymitquimica.com Studies on various N-substituted paroxetine analogues have shown that the nature and size of the substituent on the piperidine (B6355638) nitrogen can significantly impact SERT binding. nih.gov For instance, N-methylation of paroxetine results in a notable decrease in potency. nih.gov Extending the N-alkyl chain to a propyl or hexyl group leads to a more substantial loss in binding affinity. nih.gov
Interestingly, the addition of a phenyl group to the piperidine nitrogen via different linker lengths has also been explored. While one-carbon and three-carbon linkers resulted in compounds with relatively low affinity for the rat SERT (rSERT), a two-carbon linker produced a compound with significantly higher affinity. nih.gov
Below is a table summarizing the binding affinities of various paroxetine analogues at the rat serotonin transporter (rSERT).
| Compound | rSERT Binding Affinity (Ki, nM) |
| (-)-trans-Paroxetine | 0.311 |
| Desfluoroparoxetine | 0.557 |
| 4-Bromoparoxetine | 4.90 |
| N-Methylparoxetine | 2.95 |
| N-Propylparoxetine | 98.0 |
| N-Hexylparoxetine | 395 |
| N-Benzylparoxetine (one-carbon linker) | 204 |
| N-Benzylparoxetine (two-carbon linker) | Not specified, but higher affinity than one- and three-carbon linked analogues |
| N-Benzylparoxetine (three-carbon linker) | 101 |
Data sourced from a study on paroxetine analogues. nih.gov
It is important to note that binding affinities can vary between species (e.g., rat vs. human SERT), although these transporters share a high degree of identity. nih.gov
Functional Inhibition of Serotonin Reuptake Mechanisms
Beyond simply binding to the transporter, the functional consequence of this interaction is the inhibition of serotonin reuptake. This is a key characteristic of SSRIs. elifesciences.org Functional inhibition is typically assessed by measuring the ability of a compound to block the uptake of radiolabeled serotonin ([3H]5-HT) into cells expressing the serotonin transporter. nih.gov
The potency of a compound in inhibiting serotonin reuptake generally correlates well with its binding affinity at SERT. nih.gov For example, paroxetine and its desfluoro analogue show comparable high potencies in both binding and uptake inhibition assays. nih.gov Similarly, 4-bromoparoxetine inhibits [3H]5-HT uptake with a potency that is in line with its binding affinity for rSERT. nih.gov
The mechanism of inhibition by SSRIs like paroxetine is competitive, meaning they bind to the same central site on the transporter as serotonin, thereby preventing serotonin from binding and being transported. elifesciences.orgnih.gov This action stabilizes SERT in an outward-open conformation, effectively blocking the reuptake process. elifesciences.org
Impact of Stereochemistry (trans-Configuration) on SERT Binding Affinity and Selectivity
The stereochemistry of paroxetine and its analogues is critical for their interaction with the serotonin transporter. Paroxetine has two chiral centers, and the (-)-trans isomer is the pharmacologically active form. nih.gov The trans-configuration of the substituents on the piperidine ring is essential for high-affinity binding to SERT. nih.gov
An X-ray crystal structure of a 4'-bromobenzyl derivative of paroxetine confirmed that the substituents at the 3 and 4 positions of the piperidine ring are in a trans-diequatorial conformation. nih.gov This specific spatial arrangement is crucial for the molecule to fit optimally into the binding pocket of the serotonin transporter. Any deviation from this trans-configuration would likely lead to a significant loss of binding affinity and, consequently, a reduction in its inhibitory potency. The enantiopurity of these compounds is also a critical factor for their pharmacological activity. nih.gov
Off-Target Receptor Binding and Functional Profiles
The selectivity of a drug is determined by its affinity for its intended target relative to its affinity for other receptors and transporters. For an SSRI, high selectivity for SERT over other monoamine transporters and various G-protein coupled receptors is desirable to minimize off-target effects.
Affinity for Other Monoamine Transporters (Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET))
Paroxetine is known for its high selectivity for the serotonin transporter over the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). nih.gov The introduction of a benzyl group to create this compound can alter this selectivity profile.
Studies on various N-substituted piperidine derivatives have shown that modifications at this position can influence affinity for DAT and NET. psu.edu For instance, some benzyl ether derivatives of oximes derived from 4-arylpiperidin-3-one have demonstrated high SERT binding affinities and high selectivity over both NET and DAT. researchgate.net Conversely, the addition of an azo-moiety to paroxetine was found to change its selectivity pattern, resulting in comparable inhibitory potency at SERT, DAT, and NET. nih.gov
The table below presents the selectivity profile of paroxetine.
| Transporter | Ki (nM) |
| SERT | 0.34 ± 0.03 |
| DAT | 268 ± 8 |
| NET | 156 ± 29 |
Data sourced from a study on a novel azobenzene (B91143) paroxetine derivative. nih.gov
Interactions with G-Protein Coupled Receptors (e.g., Muscarinic Cholinergic Receptors, Adrenergic Receptors, Dopaminergic Receptors, Histaminergic Receptors, Serotonergic Receptor Subtypes)
While the primary target of paroxetine and its analogues is SERT, their interaction with G-protein coupled receptors (GPCRs) is also an important aspect of their pharmacological profile. Paroxetine generally exhibits low affinity for a wide range of GPCRs, which contributes to its selective action.
In vitro radioligand binding studies have shown that at concentrations below 1000 nM, paroxetine has little to no significant affinity for α1, α2, or β-adrenergic receptors, dopamine D1 and D2 receptors, and histamine (B1213489) H1 receptors. It also shows low affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.
However, paroxetine does exhibit some affinity for muscarinic cholinergic receptors and 5-HT2B receptors. Additionally, some research suggests that paroxetine can directly inhibit G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in the desensitization of GPCRs. nih.gov This interaction appears to be selective for GRK2 over other GRK subfamilies. nih.gov The functional consequences of these off-target interactions are an area of ongoing research.
Pharmacokinetic and Metabolic Research on N Benzyl Paroxetine Analogues
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution of a compound determine its concentration and persistence at the target site. For N-benzyl paroxetine (B1678475) analogues, these characteristics are evaluated through various in vitro and in vivo models.
Membrane permeability is a key predictor of a drug's ability to be absorbed from the gastrointestinal tract and to cross biological barriers, such as the blood-brain barrier (BBB).
In Vitro Studies: In vitro permeability of paroxetine has been assessed using cell-based models that mimic the intestinal epithelium, such as Caco-2 and Madin-Darby canine kidney (MDCK) cell monolayers. nih.gov Studies using conditionally immortalized rat brain capillary endothelial cells (TR-BBB13) have also been employed to model transport across the BBB. researchgate.net These experiments reveal that paroxetine's transport is time- and temperature-dependent, suggesting carrier-mediated processes. researchgate.net In Caco-2 cell models, which are used to predict intestinal absorption, paroxetine's permeability is evaluated by measuring its passage from an apical (lumen side) to a basolateral (blood side) chamber. researchgate.netnih.gov
In Vivo Studies: In vivo studies in rats have provided quantitative data on BBB permeability. The influx clearance of [³H]paroxetine into the brain was determined to be 0.313 mL/(min·g brain), while its efflux clearance was 0.126 mL/(min·g brain). researchgate.net This indicates that the net flux of paroxetine at the BBB is directed towards the brain. researchgate.net Preclinical research on intranasal administration in mice demonstrated direct nose-to-brain delivery of paroxetine, highlighting an alternative route that bypasses the BBB to some extent. nih.gov
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues.
Paroxetine is extensively bound to plasma proteins, with approximately 95% of the drug bound at therapeutic concentrations. drugbank.comnih.gov This high degree of binding means that only a small fraction of the drug is free (unbound) in the circulation to exert its pharmacological effects or to be eliminated. This characteristic also creates a potential for drug-drug interactions when co-administered with other highly protein-bound medications. researchgate.net While specific data for trans N-benzyl paroxetine is not extensively detailed, its structural similarity to paroxetine suggests it would also exhibit significant plasma protein binding. Studies comparing various species show that while compounds tend to be slightly more bound to human plasma proteins, measurements from preclinical species like rats and mice are often within a comparable range. rsc.org
Tissue distribution studies reveal where a compound accumulates in the body after absorption.
Paroxetine exhibits a large volume of distribution, indicating extensive distribution into tissues throughout the body, including the central nervous system (CNS). drugbank.com Only about 1% of the drug remains in the plasma. drugbank.com Studies using radiolabeled [³H]paroxetine in rats demonstrated that its distribution in the brain aligns with the known locations of serotonin (B10506) transporters, its primary target. nih.gov Further preclinical studies in mice have shown that after intranasal administration, paroxetine concentrations were consistently higher in both the plasma and brain of male mice compared to females, suggesting sex-dependent differences in distribution. nih.gov
Biotransformation Pathways Identification and Characterization
Biotransformation, or metabolism, is the process by which the body chemically modifies compounds, typically to facilitate their excretion. For N-benzyl paroxetine analogues, this process is primarily hepatic.
The metabolism of paroxetine, the primary analogue, is well-characterized and serves as a model for its derivatives. The primary metabolic pathway is oxidation, followed by conjugation.
Cytochrome P450 (CYP) Isoforms: The initial and rate-limiting step in paroxetine metabolism is the demethylenation of its methylenedioxy phenyl group to form a catechol intermediate. nih.govnih.gov This reaction is predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6), which acts as the high-affinity enzyme. nih.govnih.govpharmgkb.org Several other CYP isoforms contribute to a lesser extent, acting as low-affinity enzymes. These include CYP3A4, CYP1A2, CYP2C19, and CYP3A5. nih.govresearchgate.net The involvement of these enzymes has been confirmed using human liver microsomes and cDNA-expressed P450s. nih.govresearchgate.net For N-benzyl paroxetine, a predicted major metabolic pathway would be N-debenzylation, a reaction also commonly mediated by CYP enzymes, which would yield paroxetine as a major metabolite. google.comresearchgate.net
| Enzyme | Role in Metabolism | Affinity | Reference |
|---|---|---|---|
| CYP2D6 | Major contributor; catalyzes demethylenation | High | nih.govnih.govpharmgkb.org |
| CYP3A4 | Minor contributor | Low | nih.govpharmgkb.orgresearchgate.net |
| CYP1A2 | Minor contributor | Low | nih.govresearchgate.net |
| CYP2C19 | Minor contributor | Low | nih.govresearchgate.net |
| CYP3A5 | Minor contributor | Low | nih.govresearchgate.net |
UDP-glucuronosyltransferases (UGTs): Following oxidation by CYP enzymes, the catechol metabolite of paroxetine undergoes Phase II metabolism. This involves conjugation with glucuronic acid or sulfate (B86663). drugbank.com The glucuronidation reactions are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for paroxetine metabolite conjugation are not as extensively documented as the CYPs, UGTs such as UGT1A3, UGT1A4, and UGT2B10 are known to catalyze the N-glucuronidation of various amine-containing compounds and are likely candidates. nih.gov
The metabolites of paroxetine have been structurally identified and assessed for pharmacological activity.
The primary metabolites of paroxetine are formed after the initial CYP-mediated demethylenation. The resulting catechol intermediate is subsequently O-methylated by catechol-O-methyltransferase (COMT). pharmgkb.org This leads to two main metabolites:
Metabolite I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine pharmgkb.org
Metabolite II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine pharmgkb.org
These metabolites, along with their glucuronide and sulfate conjugates, are considered pharmacologically inactive. drugbank.comnih.gov Studies in rat synaptosomes have shown that the glucuronide and sulfate conjugates are thousands of times less potent than the parent paroxetine molecule. drugbank.com For this compound, the N-debenzylation pathway would produce paroxetine, which is a highly active molecule, and benzyl (B1604629) alcohol, which is further metabolized.
| Metabolite | Chemical Name | Precursor Step | Pharmacological Activity | Reference |
|---|---|---|---|---|
| Catechol Intermediate | (3S,4R)-4-(4-fluorophenyl)-3-((3,4-dihydroxyphenoxy)methyl)piperidine | Demethylenation (CYP2D6) | Intermediate | nih.gov |
| Metabolite I (BRL 36610) | (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine | O-methylation (COMT) | Inactive | pharmgkb.org |
| Metabolite II (BRL 36583) | (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine | O-methylation (COMT) | Inactive | pharmgkb.org |
| Glucuronide/Sulfate Conjugates | Conjugates of catechol metabolite | Glucuronidation/Sulfation (UGTs/SULTs) | Inactive | drugbank.com |
Investigation of Stereoselective Metabolic Processes
The metabolism of paroxetine, and by extension its N-benzyl analogue, is profoundly influenced by its stereochemistry. Paroxetine itself is a single, specific stereoisomer: (-)-trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. mdpi.comresearchgate.net The molecule contains two asymmetric carbon atoms, which means it can exist as four distinct stereoisomers. researchgate.net The "trans" configuration, where the fluorophenyl and the benzodioxole-oxymethyl groups are on opposite sides of the piperidine (B6355638) ring, is the therapeutically active form. researchgate.net The N-benzyl analogue retains this core stereochemistry, being identified as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. cymitquimica.com
The primary metabolic pathway for paroxetine is initiated by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.org The initial and rate-limiting step involves the demethylenation of the methylenedioxy group, which forms a catechol intermediate. pharmgkb.orgnih.gov This process is highly stereoselective and predominantly catalyzed by CYP2D6, which acts as a high-affinity, saturable enzyme. pharmgkb.orgresearchgate.net This saturation leads to non-linear pharmacokinetics, where a dose increase can result in a disproportionately larger increase in plasma concentration. pharmgkb.orgmedworksmedia.com
While CYP2D6 is the main contributor, other isoforms play a secondary role, especially in individuals with poor CYP2D6 metabolism. pharmgkb.orgresearchgate.net In vitro studies and simulations have identified these enzymes and their relative contribution to the formation of the catechol intermediate. pharmgkb.orgresearchgate.netpharmgkb.org The addition of an N-benzyl group to the paroxetine structure introduces another potential site for metabolism, primarily through N-dealkylation, which could compete with or follow the primary oxidation pathway.
Pharmacokinetic Modeling and Simulation for N-Benzyl Paroxetine Analogues
Pharmacokinetic (PK) modeling is an essential tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs like paroxetine and its analogues. Due to the saturable nature of CYP2D6, the pharmacokinetics of paroxetine are non-linear. pharmgkb.orgnih.gov This characteristic is a central feature of its PK models, which often incorporate both a high-affinity, saturable pathway (representing CYP2D6) and a low-affinity, linear pathway (representing other enzymes like CYP3A4). pharmgkb.org
Population-based simulation tools, such as Simcyp, have been effectively used to model the metabolism of paroxetine. researchgate.netresearchgate.net These models can integrate in vitro metabolism data, enzyme kinetics, and population demographics to predict the relative contributions of different CYP isoforms to the drug's clearance. researchgate.net Such simulations have successfully estimated the pharmacokinetic profiles in individuals with different CYP2D6 genotypes (e.g., poor versus extensive metabolizers). researchgate.netresearchgate.net
Population pharmacokinetic (PPK) models have also been developed from clinical data to identify key factors influencing drug exposure. frontiersin.org For paroxetine, a PPK analysis in a cohort of Chinese patients found that dose, drug formulation, and sex were significant covariates affecting its clearance and volume of distribution. frontiersin.org For novel analogues like this compound, in vitro screening systems are valuable for initial pharmacokinetic evaluation. These systems can simulate the metabolic environments of oral drug delivery to predict metabolic stability and identify potential metabolites, as has been demonstrated for N-benzyl analogues of other compounds. researchgate.net
Preclinical Safety and Toxicology of N Benzyl Paroxetine Analogues
In Vitro Toxicity Assessments
In vitro toxicity studies are fundamental in elucidating the potential cytotoxic and genotoxic effects of a chemical compound at the cellular and molecular level.
In a study focused on developing a novel selective serotonin (B10506) reuptake inhibitor (SSRI) analogue of paroxetine (B1678475), the synthesized compound (analog 18a) was evaluated for its in vitro cytotoxicity. nih.gov The analogue was tested on human glioblastoma (U87 MG), human neuroblastoma (SH-SY5Y), and murine fibroblast (L929) cell lines. nih.gov The results indicated that this specific N-substituted analogue did not exhibit cytotoxic activity on these cell lines and also showed no hemolytic activity on human erythrocytes, in contrast to paroxetine which did show hemolysis at certain concentrations. nih.gov This suggests that structural modifications to the paroxetine molecule can significantly alter its cytotoxic profile.
A study on alpha-benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicit methamphetamine synthesis, showed that it could displace tritiated paroxetine from binding sites on rat cortical membranes, suggesting interaction with similar targets. nih.gov However, its primary toxicological actions appeared to be related to the inhibition of NMDA-stimulated currents, indicating a different mechanism of toxicity. nih.gov
Table 1: In Vitro Cytotoxicity of Paroxetine in Various Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value |
|---|---|---|---|
| HepG2 | Human Liver Cancer | Anti-proliferative, Apoptosis | ~10.2 µM scielo.brscielo.br |
| Osteosarcoma cells | Bone Cancer | Apoptosis | Not specified scielo.br |
| OC2 human oral cancer cells | Oral Cancer | Apoptosis | Not specified scielo.br |
| Human lung cancer cells | Lung Cancer | Apoptosis | Not specified scielo.br |
| Human T leukemia cells (Jurkat) | Leukemia | Apoptosis | 18 µM scielo.br |
| Human breast cancer cells | Breast Cancer | Apoptosis | Not specified scielo.br |
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. epa.govtentamus.com
Specific Ames test data for trans N-Benzyl Paroxetine is not publicly available. However, a safety data sheet for Paroxetine-d4 HCl, a deuterated form of paroxetine hydrochloride, indicates a positive result in a mutagenicity test. chemicalbook.com Furthermore, paroxetine itself was found to produce no genotoxic effects in a battery of in vitro and in vivo assays, including a bacterial mutation assay. nih.gov
The European Medicines Agency has assessed the genotoxic potential of N-nitroso-paroxetine, a potential impurity. europa.eu Its acceptable intake limit was derived using a structure-activity-relationship (SAR) and read-across approach from the known carcinogen N-nitrosopiperidine, which implies a presumed genotoxic risk. europa.eu The Ames test is a common method for evaluating the mutagenicity of N-nitrosamines. nih.gov
Table 2: Genotoxicity Profile of Paroxetine and Related Compounds
| Compound | Test | Result |
|---|---|---|
| Paroxetine-d4 HCl | Mutagenicity Test | Positive chemicalbook.com |
| Paroxetine | Bacterial Mutation Assay | Negative nih.gov |
In Vivo General Toxicity Studies
In vivo studies in animal models provide essential information on the systemic toxicity of a compound following acute and repeated administration.
Acute toxicity studies determine the effects of a single, high dose of a substance. N-benzylparoxetine hydrochloride is classified as a substance with acute oral toxicity, Category 4. edqm.eu
While specific LD50 (median lethal dose) values for this compound are not available, data for paroxetine salts provide relevant context. An FDA document on a new drug application for paroxetine mesylate details acute toxicity studies comparing it to the hydrochloride salt in mice and rats. fda.gov The acute LD50 for oral administration was found to be lower in mice than in rats. fda.gov
A study examining a single high oral dose of paroxetine (120-300 mg/kg) in rats reported dose-dependent reductions in body weight, food and water consumption, and body temperature, all of which were reversible. nih.gov Hyperactivity and signs of serotonin syndrome were observed within the first 24 hours. nih.gov
Table 3: Acute LD50 Values for Paroxetine Salts in Rodents
| Compound | Species | Route of Administration | LD50 (mg/kg) |
|---|---|---|---|
| Paroxetine (salt not specified) | Mouse | Oral | 350 drugbank.com |
| Paroxetine (salt not specified) | Rat | Oral | 350 drugbank.com |
| Paroxetine Mesylate | Mouse | Oral | ~40% lower than in rats fda.gov |
| Paroxetine HCl | Mouse | Oral | ~40% lower than in rats fda.gov |
| Paroxetine Mesylate | Rat | Intravenous | Identical to HCl salt fda.gov |
Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance after prolonged exposure. There is no specific public data available for repeated-dose toxicity of this compound.
However, a 4-week, repeated-dose oral toxicity study was conducted in Sprague-Dawley rats using paroxetine mesylate and paroxetine hydrochloride. fda.gov While lower doses were well-tolerated, the high dose (50 mg/kg) of both salts produced evidence of toxicity, including clinical signs like sensitivity to touch, salivation, and emaciation. fda.gov Body weights were decreased throughout the 4-week study. fda.gov
Long-term toxicity studies in male rats (2 to 52 weeks) with paroxetine resulted in irreversible lesions in the reproductive tract, including vacuolation of epididymal tubular epithelium and atrophic changes in the seminiferous tubules with arrested spermatogenesis at doses of 50 mg/kg/day and 25 mg/kg/day, respectively. nih.govdrugs.com
Pathological and histopathological examinations are conducted at the end of in vivo toxicity studies to identify any macroscopic or microscopic changes in tissues and organs.
In the 4-week repeated-dose study with paroxetine salts in rats, the high dose group showed some evidence of toxicity. fda.gov At the end of a single-dose acute toxicity study with high doses of paroxetine, an increase in liver weight was observed in the highest dose group when the animals were sacrificed 11 days after administration. nih.gov
The long-term toxicity studies in male rats revealed significant histopathological findings in the reproductive organs, as detailed in the previous section. nih.govdrugs.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Paroxetine |
| Paroxetine Hydrochloride |
| Paroxetine Mesylate |
| N-benzylparoxetine hydrochloride |
| Paroxetine-d4 HCl |
| N-nitroso-paroxetine |
| N-nitrosopiperidine |
| alpha-benzyl-N-methylphenethylamine (BNMPA) |
| N-Benzyl Desfluoro Paroxetine |
| (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine |
| (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine |
Safety Pharmacology Evaluations
Safety pharmacology studies are essential for identifying potential adverse effects of a new chemical entity on vital physiological functions. fda.gov These evaluations form a critical part of the preclinical safety assessment, focusing on the central nervous, cardiovascular, and respiratory systems. The investigations are designed to define dose-response relationships and the time course of any observed adverse effects. fda.gov For N-benzyl paroxetine analogues, these studies would build upon the known pharmacological profile of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), to understand how N-benzylation modifies its effects. nih.govnih.gov
Paroxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. nih.govwikipedia.org This action underlies its therapeutic effects in depression and anxiety disorders. nih.gov Preclinical behavioral studies with paroxetine have demonstrated effects consistent with its antidepressant and anxiolytic properties. nih.gov However, paroxetine is also associated with anticholinergic effects due to its affinity for the muscarinic M1 receptor, which can lead to cognitive side effects, particularly in the elderly. nih.govnih.gov
The introduction of an N-benzyl group to the paroxetine structure would be expected to modify its central nervous system (CNS) profile. N-benzylation can alter a compound's affinity and selectivity for its primary target and introduce new interactions with other receptors. For instance, studies on N-benzylphenethylamine derivatives have shown that substitutions on the N-benzyl fragment can significantly affect locomotion and anxiety-like behaviors in animal models. dntb.gov.ua Research into other N-benzyl piperidine (B6355638) derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE), a target relevant to Alzheimer's disease. nih.gov
Therefore, a preclinical safety evaluation of N-benzyl paroxetine would need to assess a range of CNS functions. This would include not only its effects on SERT but also potential off-target activities. Behavioral pharmacology studies in rodent models would be crucial to characterize its profile, looking for changes in locomotion, anxiety, and cognitive function compared to the parent compound, paroxetine. maps.orgresearchgate.net
Table 1: Potential CNS Effects of N-Benzyl Paroxetine vs. Paroxetine
| Parameter | Paroxetine | Predicted Impact of N-Benzyl Modification | Rationale |
|---|---|---|---|
| SERT Inhibition | Potent inhibitor nih.gov | Potentially altered affinity/selectivity | The N-benzyl group may influence binding to the SERT's allosteric or orthosteric sites. nih.gov |
| Anticholinergic Activity | Present due to M1 receptor affinity nih.gov | Unknown, potentially altered | Steric hindrance or new interactions from the benzyl (B1604629) group could increase or decrease muscarinic receptor affinity. |
| Behavioral Effects | Anxiolytic, antidepressant nih.gov | Potentially modified anxiolytic/antidepressant profile; possible effects on locomotion. | N-benzylation in other psychoactive compounds has been shown to modulate behavioral outcomes. dntb.gov.ua |
| Neurotoxicity | Generally low; some concerns at high doses. | Requires evaluation. | Some N-benzyl analogues of other compounds have shown a lack of serotonin neurotoxicity compared to the parent drug. maps.org |
The cardiovascular safety of SSRIs, including paroxetine, is a significant area of investigation. While generally considered safer than older tricyclic antidepressants, paroxetine has been associated with some cardiovascular effects. anatoljcardiol.comwikipedia.org Studies have shown that paroxetine can inhibit the cardiac voltage-gated sodium channel (NaV1.5), which could potentially lead to cardiac conduction abnormalities. mdpi.comnih.gov In patch-clamp experiments, paroxetine was found to decrease the peak NaV1.5 current in a concentration-dependent manner and affect the action potential of ventricular cardiomyocytes. mdpi.comnih.gov Other studies in subjects with coronary artery disease have suggested that paroxetine may have antihypertensive properties during periods of psychological stress. nih.gov
The addition of an N-benzyl group would increase the lipophilicity and molecular size of the paroxetine molecule. These changes could alter its interaction with cardiac ion channels, its distribution into cardiac tissue, and its metabolic profile. A comprehensive safety pharmacology assessment would be required to evaluate the impact of N-benzyl paroxetine on cardiovascular function, including electrocardiogram (ECG) parameters, blood pressure, and heart rate in preclinical models. fda.gov In vitro studies on specific cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2) would also be necessary to identify any potential proarrhythmic risks.
Table 2: Summary of Paroxetine's Observed Cardiovascular Effects
| Cardiovascular Parameter | Observed Effect of Paroxetine | Reference |
|---|---|---|
| Cardiac Sodium Current (NaV1.5) | Inhibition, with an IC50 of 6.8 ± 1.1 µM. nih.gov | mdpi.comnih.gov |
| Action Potential | Decreased maximum upstroke velocity and amplitude in rabbit ventricular cardiomyocytes. nih.gov | nih.gov |
| Blood Pressure | Lowered systolic and diastolic blood pressure during mental stress in patients with coronary artery disease. nih.gov | nih.gov |
| Heart Rate | Trended lower during stress but did not reach statistical significance. nih.gov | nih.gov |
The effects of SSRIs on the respiratory system are not as extensively studied as their cardiovascular effects. However, there is evidence that these drugs can influence respiratory control, likely through central mechanisms. A study on patients with panic disorder found that paroxetine treatment significantly decreased respiratory irregularity, as measured by both linear and nonlinear methods. nih.gov This suggests an effect on the neural centers that regulate breathing patterns.
Assessing the respiratory function for an N-benzyl paroxetine analogue would involve monitoring respiratory rate, tidal volume, and arterial blood gases in preclinical animal models. fda.govpan.pl Given that the N-benzyl modification could alter the compound's CNS penetration and receptor interaction profile, it is plausible that it could also modify the respiratory effects seen with paroxetine. Any observed effects would need to be characterized in terms of dose-dependency and physiological significance. fda.gov
Immunotoxicity Considerations for N-Benzyl Modified Compounds
Immunotoxicity refers to the adverse effects of a substance on the functioning of the immune system. numberanalytics.com The potential for a drug candidate to cause immunotoxicity is a key safety consideration. Chemical properties such as the presence of reactive functional groups, hydrophobicity, and molecular size can influence a compound's immunotoxic potential. numberanalytics.com
Modification of a parent compound by adding an N-benzyl group introduces structural changes that could be relevant to immunotoxicity. Specifically, it increases the molecule's size and hydrophobicity. numberanalytics.com These features can facilitate interactions with cell membranes and proteins, potentially modulating immune cell function or cytokine production. numberanalytics.comnumberanalytics.com
While specific immunotoxicity data for N-benzyl paroxetine are not available, preclinical assessment would involve a combination of in silico predictions and in vitro assays. Computational models can screen for structural alerts associated with toxicity. researchgate.net In vitro methods, such as immune cell function assays and cytokine production assays using human or animal cells, can provide an initial assessment of the potential for immunosuppression or immunostimulation. numberanalytics.com If concerns arise from these initial screens, further in vivo studies in rodent models would be warranted to evaluate effects on lymphoid organs, immune cell populations, and functional immune responses.
Toxicokinetic Analysis in Preclinical Animal Models
Toxicokinetics is the study of how a substance is absorbed, distributed, metabolized, and excreted (ADME) in the body, specifically in the context of toxicity studies. researchgate.net It establishes the relationship between the administered dose, the systemic exposure of the compound, and any observed toxicity. researchgate.net A thorough toxicokinetic analysis in preclinical animal models, typically rats and a non-rodent species, is a regulatory requirement.
The toxicokinetic profile of paroxetine has been characterized. It has a large volume of distribution and is extensively metabolized, primarily by the CYP2D6 enzyme. nih.govdrugbank.com Its elimination half-life is approximately 21 hours. drugbank.com
The introduction of an N-benzyl group would likely alter this profile significantly. The increased lipophilicity from the benzyl group could lead to:
Altered Absorption and Distribution: Potentially faster absorption and a larger volume of distribution, including increased penetration across the blood-brain barrier. nih.gov
Altered Metabolism: The N-benzyl group provides a new site for metabolism (e.g., N-debenzylation) and may alter the molecule's affinity for various cytochrome P450 enzymes, potentially shifting metabolism away from or towards the CYP2D6 pathway. nih.gov This could lead to different metabolite profiles and potential drug-drug interactions.
Preclinical toxicokinetic studies for N-benzyl paroxetine would involve administering the compound to animals (e.g., rats, mice) at various dose levels and measuring the concentration of the parent drug and its major metabolites in plasma and key tissues over time. nih.gov These data would be used to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). nih.gov These parameters are vital for interpreting findings from toxicology studies and for helping to select doses for first-in-human clinical trials.
Table 3: Key Pharmacokinetic Parameters for Paroxetine (for reference)
| Parameter | Value/Description | Reference |
|---|---|---|
| Bioavailability | Well-absorbed orally; subject to first-pass metabolism. | drugbank.com |
| Time to Peak (Tmax) | 2 to 8 hours after oral administration. | drugbank.com |
| Plasma Protein Binding | ~95% | drugbank.com |
| Volume of Distribution | Large; distributed throughout the body including the CNS. | drugbank.com |
| Metabolism | Primarily via CYP2D6. | nih.gov |
| Elimination Half-life | ~21 hours | drugbank.com |
Analytical Method Development and Validation for Trans N Benzyl Paroxetine
Chromatographic Techniques
Chromatographic techniques are fundamental in separating trans N-Benzyl Paroxetine (B1678475) from related substances and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) are the most utilized methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the analysis of Paroxetine and its derivatives due to its versatility and precision. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of these compounds. researchgate.net
Method development often involves optimizing the mobile phase composition, stationary phase chemistry, and detector settings to achieve adequate separation and sensitivity. For instance, a typical mobile phase might consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netbenthamopen.com The pH of the buffer is a critical parameter that can significantly influence the retention and peak shape of the analytes. benthamopen.com
Chiral HPLC methods are specifically developed to separate enantiomers, which is crucial for chiral drugs like Paroxetine. These methods often utilize chiral stationary phases (CSPs) such as those based on amylose (B160209) or ovomucoid. nih.gov A study reported a method using an ovomucoid-based chiral stationary phase that was faster and more sensitive than previous methods. nih.gov The validation of these HPLC methods typically includes assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. nih.govresearchgate.net
Table 1: Example of HPLC Method Parameters for Paroxetine Analysis
| Parameter | Condition |
| Column | Welchrom C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netbenthamopen.com |
| Detection | UV at 260 nm researchgate.net |
| Retention Time | 3.71 min researchgate.net |
| Linearity Range | 2-10 µg/mL researchgate.net |
| LOD | 0.059 µg/mL researchgate.net |
| LOQ | 0.181 µg/mL researchgate.net |
This table presents a compilation of typical HPLC conditions and performance characteristics for Paroxetine analysis based on published research. Actual parameters may vary depending on the specific application and instrumentation.
Gas Chromatography (GC)
Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of Paroxetine and its related compounds. mdpi.com GC is particularly suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netcapes.gov.br
In the context of Paroxetine analysis, derivatization with reagents like heptafluorobutyric anhydride (B1165640) can be employed. mdpi.com The choice of the capillary column is critical for achieving the desired separation. Columns such as the HP-5MS are commonly used for this purpose. mdpi.com The reaction progress during the synthesis of Paroxetine intermediates can be monitored using GC to determine the completion point and the optical purity of the product. google.com
Table 2: Example of GC-MS Method Parameters for Paroxetine Analysis
| Parameter | Condition |
| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm) mdpi.com |
| Carrier Gas | Helium mdpi.com |
| Flow Rate | 1 mL/min mdpi.com |
| Derivatization | Heptafluorobutyric anhydride mdpi.com |
| Detection | Mass Spectrometry (MS) mdpi.com |
This table outlines typical GC-MS conditions for the analysis of Paroxetine. Specific parameters can be adapted based on the analytical requirements.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. chromatographyonline.comimchem.fr This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net
For Paroxetine and its related compounds, UHPLC methods can significantly reduce the analysis time from over 180 minutes with traditional HPLC to less than 5 minutes, while achieving equivalent or better resolution. chromatographyonline.com The development of a UHPLC method involves screening different column chemistries (e.g., C18, Phenyl) and mobile phase conditions (pH, organic solvent) to find the optimal separation conditions. chromatographyonline.com The enhanced speed and efficiency of UHPLC make it a highly valuable tool in high-throughput screening and quality control environments. researchgate.net
Table 3: Example of UHPLC Method Parameters for Paroxetine Analysis
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) chromatographyonline.com |
| Mobile Phase A | 20 mM Ammonium (B1175870) formate (B1220265) (pH 3) chromatographyonline.com |
| Mobile Phase B | Acetonitrile chromatographyonline.com |
| Gradient | 5% to 90% B over 5 minutes chromatographyonline.com |
| Flow Rate | 0.5 mL/min chromatographyonline.com |
| Detection | UV chromatographyonline.com |
This table provides an example of UHPLC conditions used for the rapid analysis of Paroxetine and its related compounds. The parameters can be adjusted to suit specific analytical needs.
Spectrometric Detection Methodologies
Spectrometric detection methods are indispensable for the identification and quantification of trans N-Benzyl Paroxetine, providing both sensitivity and selectivity.
Mass Spectrometry (MS/MS)
Mass Spectrometry, particularly when used in tandem (MS/MS), is a highly sensitive and selective detection technique for chromatographic methods like LC and GC. nih.govacs.org LC-MS/MS methods have been developed for the quantification of Paroxetine in various matrices. nih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for the analysis of Paroxetine. nih.gov
Multiple Reaction Monitoring (MRM) mode is often employed in MS/MS to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For Paroxetine, this transition is typically m/z 330.0 → 192.0. nih.gov The high specificity of MS/MS minimizes interference from other compounds in the sample matrix. acs.org
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmsu.edu Paroxetine exhibits maximum absorbance at a specific wavelength, which can be used for its quantification. researchgate.net
For Paroxetine, the maximum absorption has been reported to be around 293 nm in double distilled water. researchgate.net The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net Validation of spectrophotometric methods involves establishing linearity, accuracy, and precision. researchgate.net While not as selective as chromatographic methods, UV-Visible spectrophotometry can be a valuable tool for routine analysis in bulk drug and pharmaceutical formulations. researchgate.netnih.gov
Spectrofluorimetry
No specific spectrofluorimetric methods dedicated to the analysis of this compound were found in the reviewed literature. While sensitive spectrofluorimetric methods exist for the parent compound, Paroxetine, often involving derivatization to form a fluorescent product, similar detailed studies for its N-benzyl derivative are not publicly available.
Method Validation in Diverse Research Matrices
Biological Fluids (e.g., Plasma, Urine, Dried Blood Spots, Oral Fluid, Hair)As a known synthetic intermediate and pharmacopoeial impurity, this compound is not expected to be a metabolite of Paroxetine in humans. Consequently, there are no published studies on the validation of analytical methods for its detection or quantification in biological matrices such as plasma, urine, dried blood spots, oral fluid, or hair. The focus of bioanalytical methods in this area is on Paroxetine and its pharmacologically active or inactive metabolites.
The available scientific and regulatory information clearly defines this compound as an important reference compound for the pharmaceutical industry, specifically as an intermediate and impurity in the manufacturing of Paroxetine. synzeal.comsynthinkchemicals.comallmpus.com However, there is a clear gap in the public scientific literature regarding dedicated, in-depth studies on analytical method development and validation for this specific compound across various techniques like spectrofluorimetry and electrochemical approaches. The data required to construct a detailed article as per the requested outline is not present in the available search results. Therefore, a thorough analytical profile based on validated research findings for this compound cannot be generated at this time.
Synthetic Intermediates and Reaction Mixtures
The synthesis of Paroxetine is a multi-step process where the control of intermediates and impurities is crucial for the quality of the final active pharmaceutical ingredient (API). This compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine, is a significant compound that appears during the synthetic route. synzeal.com It serves as a key precursor that is later de-benzylated to yield the paroxetine core structure. Therefore, monitoring its presence and concentration in reaction mixtures is essential for process optimization and impurity control.
Various analytical techniques are employed to analyze the complex matrices of synthetic intermediates and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent methods due to their high resolution and sensitivity. chromatographyonline.comresearchgate.net These techniques allow for the effective separation of this compound from the main compound, other related substances, and starting materials. For instance, reversed-phase HPLC methods using C18 or phenyl-based columns are commonly developed. chromatographyonline.comresearchgate.net The mobile phase typically consists of an aqueous buffer (such as phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol (B129727), often run in a gradient elution mode to achieve optimal separation of all components within a short analysis time. chromatographyonline.comindexcopernicus.com
Gas Chromatography (GC), particularly with a flame ionization detector (FID), may also be used for the analysis of residual solvents or volatile intermediates in the reaction mixture. innovareacademics.in Furthermore, spectroscopic methods like 1H NMR have been utilized to determine the conversion rates during synthetic steps, providing structural confirmation of the intermediates formed. researchgate.net The selection of the analytical method depends on the specific stage of the synthesis and the nature of the compounds being monitored. For instance, early-stage synthesis might be monitored by thin-layer chromatography (TLC) for a quick assessment, while later stages leading to the final API require more robust and quantitative methods like UHPLC. chromatographyonline.com
Assessment of Linearity, Precision, Accuracy, Specificity, and Reproducibility
To ensure that an analytical method is suitable for its intended purpose—quantifying this compound in synthetic samples—it must undergo rigorous validation as per the guidelines from the International Conference on Harmonisation (ICH). indexcopernicus.commdpi.com This validation process assesses several key parameters.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the method must demonstrate clear separation from paroxetine, its enantiomer, and other synthetic precursors. nih.gov This is often demonstrated by analyzing spiked samples and showing that the peak for this compound is free from interference. Chromatographic methods like HPLC and UHPLC coupled with photodiode array (PDA) detectors are used to establish peak purity and thus confirm specificity. indexcopernicus.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions with varying concentrations of this compound. The results are typically evaluated by plotting the instrument response versus concentration and determining the correlation coefficient (r²), which should ideally be close to 0.999. researchgate.net
Table 1: Linearity of the Analytical Method for this compound
| Parameter | Result |
|---|---|
| Concentration Range | 0.05 µg/mL - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Number of Data Points | 5 |
This table presents typical linearity results for the quantification of a paroxetine-related impurity using an HPLC method. researchgate.net
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment. nih.gov For pharmaceutical analysis, the acceptance criterion for %RSD is typically not more than 2.0%. chromatographyonline.comnih.gov
Table 2: Precision of the Analytical Method for this compound
| Precision Type | Parameter | Acceptance Criterion | Result (%RSD) |
|---|---|---|---|
| Repeatability | Peak Area | ≤ 2.0% | < 1.0% |
| Retention Time | ≤ 2.0% | < 0.5% | |
| Intermediate Precision | Peak Area | ≤ 2.0% | < 1.5% |
| Retention Time | ≤ 2.0% | < 0.8% |
This table shows representative precision data for the analysis of paroxetine and its related compounds, indicating high method precision. chromatographyonline.comnih.govnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix (placebo or a mixture of other intermediates). The method is then used to analyze the spiked sample, and the result is compared to the known true value. The recovery is expressed as a percentage.
Table 3: Accuracy of the Analytical Method for this compound
| Spiking Level | Amount Added | Amount Recovered | % Recovery |
|---|---|---|---|
| 50% | 0.1 µg/mL | 0.099 µg/mL | 99.0% |
| 100% | 0.2 µg/mL | 0.203 µg/mL | 101.5% |
| 150% | 0.3 µg/mL | 0.296 µg/mL | 98.7% |
| Average Recovery | 99.7% |
This table illustrates typical accuracy results from a recovery study for a paroxetine-related compound, with acceptance criteria for recovery usually falling between 98% and 102%. chromatographyonline.cominnovareacademics.in
Reproducibility assesses the precision between different laboratories (collaborative studies). This is not always required for methods used within a single facility for in-process control but is essential for methods intended for standardization, such as those included in pharmacopoeias.
Finally, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net For an impurity like this compound, a low LOQ (e.g., around 0.05% of the active ingredient concentration) is critical for effective control. chromatographyonline.comnih.gov
Table 4: Sensitivity of the Analytical Method for this compound
| Parameter | Method | Result |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.18 ng/mL |
This table provides representative sensitivity values for an HPLC method developed for paroxetine analysis, demonstrating its capability to measure trace levels. researchgate.net
Computational Chemistry and Molecular Modeling of Trans N Benzyl Paroxetine Analogues
Molecular Docking Simulations
Molecular docking simulations are pivotal in predicting how a ligand, such as a trans-N-Benzyl Paroxetine (B1678475) analogue, fits into the binding site of a protein. This technique allows for the rationalization of structure-activity relationships and the molecular basis of drug-transporter interactions. nih.gov
Ligand-Protein Interaction Analysis with SERT and Related Transporters
The primary target for paroxetine and its derivatives is the human serotonin (B10506) transporter (hSERT). nih.gov Docking studies reveal that these ligands bind to the central, orthosteric S1 binding site. researchgate.netnih.gov This site can be conceptually divided into three subsites: A, B, and C. nih.gov
In the predominant binding pose of paroxetine, the piperidine (B6355638) nitrogen forms a critical interaction with the carboxylate of Asp98, located within subsite A. nih.gov The benzodioxole moiety typically occupies subsite B, while the fluorophenyl group resides in subsite C. nih.gov
For N-benzyl paroxetine derivatives, the introduction of a substituent on the piperidine nitrogen significantly alters these interactions. Molecular dynamics (MD) simulations of an N-substituted Br-containing derivative indicated that the additional Br-phenyl group protrudes into a hydrophobic cavity formed by residues Val92, Phe133, Leu137, Leu344, and Thr364. This protrusion causes a distortion in the orientation of the Tyr95 side chain, a residue known to be crucial for the high-affinity recognition of antidepressants. nih.gov This disruption is suggested to be a primary reason for the observed decrease in binding affinity for many N-substituted paroxetine derivatives. nih.gov
Table 1: Key Amino Acid Residues in hSERT Interacting with Paroxetine Analogues
| Residue | Location/Subsite | Role in Interaction | Source |
|---|---|---|---|
| Asp98 | Subsite A | Interacts with the protonated piperidine nitrogen of the ligand. | nih.gov |
| Tyr95 | S1 Site | Crucial for high-affinity binding; its orientation is distorted by N-benzyl substituents. | nih.gov |
| Phe341 | S1 Site | Side chain oscillation contributes to paroxetine's high affinity. | nih.gov |
| Val92, Phe133, Leu137, Leu344, Thr364 | S1 Site | Form a hydrophobic pocket that accommodates the N-benzyl moiety. | nih.gov |
Prediction of Binding Modes and Conformational Preferences
A key finding from computational studies is the existence of binding pose ambiguity for paroxetine within the S1 site of hSERT. nih.gov Two primary binding orientations have been proposed and validated through in silico and in vitro methods:
Pose ABC : The standard orientation where the benzodioxole group is in subsite B and the fluorophenyl group is in subsite C. nih.gov
Pose ACB : A "flipped" orientation where the benzodioxole and fluorophenyl moieties occupy subsites C and B, respectively. nih.gov
Molecular dynamics simulations and free energy calculations have indicated that both poses are feasible. This pose ambiguity, along with the oscillation of the Phe341 side chain, is thought to be a significant contributor to the exceptionally high affinity of paroxetine for hSERT. nih.gov
Regarding the conformation of the ligand itself, X-ray crystallography of a 4'-bromobenzyl derivative of paroxetine confirmed that the substituents at the 3- and 4-positions of the piperidine ring adopt a trans-diequatorial conformation. nih.gov This is a consistent feature observed across various paroxetine derivatives. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of a molecular system, providing detailed information on the dynamic movements and conformational flexibility of both the ligand and its protein target. nanobioletters.comrsc.org
Dynamic Behavior and Conformational Ensembles of N-Benzyl Derivatives
MD simulations have been instrumental in elucidating the dynamic behavior of N-benzyl paroxetine derivatives at the atomic level. Analysis of simulations of hSERT in complex with an N-(Br-phenyl) paroxetine derivative revealed significant dynamic consequences of the N-substitution. nih.gov
The presence of the bulky N-benzyl group was shown to induce a distinct conformational distortion near the S1 binding site. nih.gov A notable effect is on the side chain of Tyr95. The distribution of the Tyr95 χ2 dihedral angle, which describes the rotation of its side chain, is markedly different in simulations of the N-benzyl derivative compared to those with paroxetine or Br-paroxetine. This indicates that the N-benzyl group actively reorients this critical residue, likely contributing to the reduced binding affinity. nih.gov
The concept of a conformational ensemble, where proteins and ligands exist as a collection of interconverting structures, is central to understanding these dynamics. nih.gov The binding event can be viewed through the lens of either an "induced fit" or "conformational selection" model. nih.gov In the case of N-benzyl paroxetine analogues, the ligand appears to induce a specific, and potentially less favorable, conformation in the binding pocket. nih.gov
Investigation of Ligand-Induced Conformational Changes in Target Macromolecules
Ligand binding is not a static event but a dynamic process that can induce significant conformational changes in the target protein. plos.orgpsu.edu MD simulations have been used to study how different ligands can stabilize distinct conformational states of SERT. plos.orgnih.gov For instance, competitive inhibitors like cocaine tend to favor an outward-facing conformation of the transporter, whereas substrates and some non-competitive inhibitors can induce an inward-facing state. plos.orgpsu.edu
Antidepressants, including paroxetine, generally act by stabilizing SERT in an outward-open conformation, thereby blocking serotonin reuptake. nih.gov The specific conformational changes induced by N-benzyl paroxetine derivatives are a key area of investigation. The distortion of the Tyr95 side chain by an N-benzyl group is a prime example of a ligand-induced conformational change at a local level. nih.gov This specific rearrangement within the binding site provides a mechanistic explanation for the altered affinity and activity of these analogues compared to paroxetine itself. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This computational technique is valuable for predicting the activity of novel compounds and for understanding which structural features are most important for potency and selectivity. nih.govfrontiersin.org
Pre-QSAR analyses have been performed on various paroxetine analogues to establish pharmacophores for selective serotonin reuptake inhibiting activity. researchgate.net These early models helped guide the synthesis of new derivatives with potent antidepressant activity. researchgate.net
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to SERT ligands. nih.govuni-tuebingen.de These studies build models by correlating the 3D steric and electrostatic fields of aligned molecules with their binding affinities. nih.gov For instance, a 3D-QSAR model was constructed for various SERT inhibitors, using their computationally predicted docking poses as the structural alignment. acs.org This model was then validated using a test set of newly synthesized piperidine derivatives, which share structural similarities with paroxetine. acs.org
QSAR models have also been applied to predict specific properties of paroxetine derivatives beyond transporter affinity. In one study, a computational model was developed to predict the metabolic α-carbon hydroxylation potential of N-nitroso paroxetine, a potential impurity. The model predicted a significantly high α-hydroxylation potential for N-nitroso paroxetine compared to other structurally related nitrosamines, highlighting a potential area for safety assessment. acs.orgnih.gov
Table 2: QSAR Methodologies and Applications for Paroxetine Analogues
| QSAR Method | Application | Key Findings | Source |
|---|---|---|---|
| Pre-QSAR Analysis | Establishing pharmacophore for SERT inhibition | Guided the synthesis of new potent antidepressant paroxetine analogues. | researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting binding affinity for SERT inhibitors | Validated transporter models and provided a quantitative description of inhibitor activities. | uni-tuebingen.deacs.org |
Development of Predictive Models for N-Benzyl Paroxetine Analogue Potency and Selectivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For N-benzyl paroxetine analogues, these models aim to establish a mathematical correlation between the chemical structure of the compounds and their biological activity, such as binding affinity (Ki) and selectivity for SERT over other monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov
The development process typically begins with the creation of a dataset of N-substituted paroxetine derivatives with experimentally determined potencies. nih.gov For instance, studies have synthesized and characterized a series of N-substituted analogues to probe the effects of modifying the piperidine nitrogen. nih.gov The binding affinities of these compounds are then used as the dependent variables in the QSAR models.
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful. researchgate.net These models require the three-dimensional alignment of the molecules in the dataset, often guided by molecular docking simulations into the SERT binding site. nih.govacs.org By calculating steric and electrostatic fields around the aligned molecules, CoMFA can generate contour maps that visualize regions where changes in these properties would likely increase or decrease biological activity. researchgate.net Such computational studies have highlighted the differences in the binding site arrangements among SERT, DAT, and NET, providing a basis for designing selective inhibitors. nih.govacs.org
Researchers have successfully used various regression methods to build robust predictive models, including multiple linear regression (MLR), genetic function approximation (GFA), and artificial neural networks (ANN). nih.gov One study reported the rational design of a novel paroxetine analogue using an ANN-based QSAR model combined with molecular docking analysis. researchgate.net These validated models serve as powerful tools for predicting the inhibitory concentration of new, unsynthesized N-benzylpiperidine derivatives, thereby prioritizing synthetic efforts. nih.gov
| Compound | Substitution on Piperidine Nitrogen | Binding Affinity (Ki) for rSERT (nM) | Fold-Decrease in Potency vs. Paroxetine |
| Paroxetine | -H | 0.311 | 1.0 |
| Compound 14 | N-Methyl | 2.95 | 9.5 |
| Compound 2 | N-Propyl | 98.0 | 315 |
| Compound 1 | N-Hexyl | 395 | 1270 |
| Compound 3 | N-Benzyl | 13.9 | 44.7 |
| Compound 5 | N-(4'-bromobenzyl) | 26.5 | 85.2 |
| Compound 6 | N-CO-CH2-(4'-bromophenyl) | 168 | 540 |
Data sourced from a study on N-substituted paroxetine derivatives, showing how modifications at the piperidine nitrogen affect binding affinity for the rat serotonin transporter (rSERT). nih.gov Note: The original study designated the N-benzyl derivative as compound 3.
Identification of Key Physicochemical and Steric Descriptors
Through predictive modeling, specific molecular descriptors that are critical for the potency and selectivity of N-benzyl paroxetine analogues have been identified. These descriptors are numerical representations of the physicochemical and steric properties of the molecules. frontiersin.org
Physicochemical Descriptors: These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein. Key descriptors include:
Lipophilicity (logP): This parameter influences the ability of a drug to cross biological membranes. frontiersin.org
Molecular Weight (MW): Often correlated with the size and complexity of the molecule. frontiersin.org
pKa: The acid-base dissociation constant is crucial as most monoamine transporter ligands require a free amine for optimal binding interactions, specifically with the Asp98 residue in the hSERT binding site. nih.gov
Electrostatic Properties: Contour maps from 3D-QSAR studies reveal that electropositive substituents at certain positions, such as the piperidine ring, can be favorable for inhibitory activity. researchgate.net
Steric Descriptors: These relate to the size, shape, and bulk of the molecule and its substituents, which determine how well it fits into the binding pocket of the transporter.
Molecular Volume and Molar Refractivity: These descriptors quantify the size and polarizability of the molecule. frontiersin.org
Steric Bulk: 3D-QSAR contour map analysis indicates that bulky substituents are favored in specific regions. researchgate.netbohrium.com For example, a more pronounced loss in binding affinity is observed when the N-alkyl chain length on the paroxetine piperidine is extended, indicating that there is a limit to the bulk tolerated at this position. nih.gov Conversely, computational studies on similar inhibitors suggest that bulky and hydrophobic substituents that extend into a hydrophobic pocket of the binding site can increase activity. bohrium.com The detrimental effect of N-methylation and substitution with longer alkyl chains like N-propyl and N-hexyl on paroxetine's potency has been well-documented. nih.gov
| Descriptor Type | Specific Descriptor | Importance for N-Benzyl Paroxetine Analogue Activity |
| Physicochemical | Lipophilicity (logP) | Influences transport across biological membranes. frontiersin.org |
| Physicochemical | pKa | Crucial for the ionization state of the piperidine nitrogen, which interacts with Asp98 in the SERT binding site. nih.gov |
| Physicochemical | Electrostatic Potential | Favorable interactions with key residues; electropositive groups can enhance binding. researchgate.net |
| Steric | Molecular Weight/Volume | Defines the overall size and fit within the binding pocket. frontiersin.org |
| Steric | Substituent Bulk | The size of the group on the piperidine nitrogen is critical; excessive bulk (e.g., N-hexyl) significantly reduces potency. nih.gov |
| Steric | Shape/Conformation | The trans-diequatorial conformation of the piperidine substituents is a consistent feature of active derivatives. nih.gov |
De Novo Ligand Design Approaches Guided by Computational Insights
Computational insights not only help in optimizing existing scaffolds but also guide the de novo design of entirely novel molecules. This approach aims to generate new chemical entities from scratch, tailored to fit the target's binding site.
One powerful method is structure-based virtual screening, where vast libraries of compounds are computationally docked into the crystal structure of the target protein. In one such study, over 200 million molecules were docked against the inward-open conformation of SERT, leading to the identification and synthesis of 36 novel compounds, some of which proved to be potent inhibitors. nih.govbiorxiv.org This demonstrates the power of large-scale docking to explore new chemical spaces beyond known inhibitor scaffolds. nih.gov
Another emerging strategy involves deep learning and generative models. Researchers have developed models like CNSMolGen, which uses a bidirectional recurrent neural network framework for the de novo design of central nervous system drugs. acs.org By fine-tuning such a pre-trained model with a dataset of known SERT inhibitors, it can generate a focused library of novel molecules predicted to have high affinity for SERT. acs.org These generated molecules can then be evaluated using physics-based methods like induced-fit docking to verify their binding modes and affinities. acs.org
Therapeutic Potential and Translational Research Avenues for N Benzyl Paroxetine Analogues
Investigation as Novel Serotonin (B10506) Reuptake Modulators
N-benzyl paroxetine (B1678475) analogues have been extensively investigated as novel modulators of the serotonin transporter (SERT), the primary target for selective serotonin reuptake inhibitors (SSRIs). The addition of the benzyl (B1604629) group allows for a wide range of substitutions on the phenyl ring, providing a means to fine-tune the affinity and selectivity of these compounds for SERT.
In Vitro and In Vivo Efficacy Studies in Models of Neuropsychiatric Disorders
The therapeutic potential of N-benzyl paroxetine analogues is primarily assessed through a combination of in vitro and in vivo studies. In vitro assays typically involve measuring the binding affinity of the analogues to the human serotonin transporter (hSERT) and their ability to inhibit serotonin reuptake. For instance, a rationally designed N-substituted paroxetine analogue, 18a, demonstrated a high affinity for hSERT with a low Ki value of 1.19 nM. nih.govunbosque.edu.co Further in vitro evaluation of this analogue on human glioblastoma (U87 MG) and human neuroblastoma (SH SY5Y) cell lines showed no cytotoxic activity. nih.gov
In vivo studies in animal models of neuropsychiatric disorders, such as depression and anxiety, are crucial for determining the therapeutic efficacy of these analogues. escholarship.org For example, the novel benzylpiperidine derivative SMP-304, which exhibits both SERT inhibitory activity and 5-HT1A receptor weak partial agonism, has shown antidepressant-like effects in animal models. ebi.ac.uk These studies often assess behavioral changes that are indicative of antidepressant or anxiolytic activity. While specific in vivo efficacy data for "trans N-Benzyl Paroxetine" is not extensively detailed in the provided results, the general approach involves evaluating analogues in established models of neuropsychiatric conditions. escholarship.orggoogle.com
Comparative Analysis with Parent Paroxetine and Other SSRIs
A critical aspect of the research on N-benzyl paroxetine analogues is the comparative analysis of their pharmacological properties with the parent compound, paroxetine, and other established SSRIs. nv.govnih.govnih.gov Paroxetine itself is known for its high affinity for SERT, with a Ki value of less than 1 nM. nih.gov
N-substituted paroxetine derivatives have been synthesized to probe the steric tolerance at the piperidine (B6355638) nitrogen. nih.gov For example, the introduction of a 4'-Br-phenyl group was explored to create a high-affinity Br-substituted paroxetine analogue. nih.gov While some N-substituted derivatives show reduced affinity compared to paroxetine, others have demonstrated comparable or even enhanced properties. nih.gov For example, the N-substituted analogue 18a was designed to have a higher affinity for the transporter and a lower Ki value (1.19 nM) than paroxetine (Ki = 1.86 nM). nih.govunbosque.edu.co
Computational studies have been employed to compare the binding modes of N-benzyl paroxetine analogues with paroxetine. psu.edu These analyses reveal that the aryl groups of the ester in some analogues lie in the same domain as the benzodioxole group of paroxetine, suggesting a similar interaction with the binding site. psu.edu Furthermore, some benzylpiperidine derivatives have shown a faster onset of antidepressant-like effects in animal models compared to paroxetine. ebi.ac.uk
Table 1: Comparative Binding Affinities of Paroxetine and its Analogues
| Compound | Target | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Paroxetine | hSERT | < 1 | nih.gov |
| Paroxetine | hSERT | 0.05 | probes-drugs.org |
| Paroxetine | hSERT | 1.86 | unbosque.edu.co |
| Analogue 18a (N-substituted) | hSERT | 1.19 | nih.govunbosque.edu.co |
| Br-paroxetine | hSERT | ~4-fold lower than paroxetine | nih.gov |
| 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine | SERT | 0.6 | psu.eduresearchgate.net |
| Azo-paroxetine (Z-form) | SERT | Sub-µM IC50 | nih.gov |
Exploration in Drug Repurposing Initiatives (e.g., Anticancer Activity)
The concept of drug repurposing, or finding new therapeutic uses for existing drugs, has gained significant traction in oncology. mdpi.comnih.govdovepress.com Several studies have investigated the potential anticancer activities of SSRIs, including paroxetine and its analogues. mdpi.comnih.gov
Paroxetine has been shown to exhibit anti-proliferative effects in various cancer cell lines. For instance, it has been reported to reduce cell proliferation in HepG2 human hepatocellular carcinoma cells with an IC50 value of 7.3 µM. scielo.br In human colon cancer cells (HCT116 and HT-29), paroxetine treatment reduced cell viability and induced apoptosis. nih.gov Furthermore, in a HT29-xenograft mouse model, paroxetine administration led to a significant inhibition of tumor growth. nih.gov The proposed mechanisms for its anticancer effects include the inhibition of MET and ERBB3, leading to the suppression of key signaling pathways like AKT and ERK. nih.gov
While the search results specifically mentioning "N-benzyl paroxetine" in the context of anticancer activity are limited, the established anticancer potential of the parent compound, paroxetine, provides a strong rationale for exploring its N-benzylated derivatives in this therapeutic area. The structural modifications inherent in N-benzyl paroxetine analogues could potentially enhance their cytotoxic potency or alter their selectivity for cancer-related targets.
Application in Prodrug Strategies for Enhanced Delivery or Specificity
The prodrug approach is a well-established strategy to overcome pharmacokinetic challenges, such as poor absorption or limited access to the central nervous system (CNS). rsc.orgnih.govnih.govmdpi.commdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be employed to enhance the delivery of drugs across the blood-brain barrier (BBB). rsc.orgnih.gov
In the context of N-benzyl paroxetine analogues, the N-benzyl group itself can be considered a modification that could be part of a prodrug strategy. By designing the benzyl moiety to be cleavable under specific physiological conditions, it might be possible to achieve targeted release of the active paroxetine-like core. For instance, if the N-benzyl group were to be removed metabolically, this would generate the parent amine, which is crucial for interaction with the serotonin transporter. researchgate.net This approach could potentially enhance brain penetration and then release the active inhibitor within the CNS. nih.gov
Utility as Pharmacological Probes for Dissecting Serotonin Transporter Mechanisms
N-benzyl paroxetine analogues are invaluable tools for elucidating the intricate mechanisms of the serotonin transporter. nih.gov By systematically modifying the structure of these analogues and studying their interactions with SERT, researchers can gain insights into the transporter's structure-function relationships. nih.govelifesciences.orgnih.govbiorxiv.org
The introduction of bulky N-substituents, such as the benzyl group, helps to probe the steric and electronic requirements of the binding pocket. nih.gov For example, studies with N-substituted Br-containing paroxetine derivatives have been used to investigate the binding orientation of paroxetine within the S1 binding site of hSERT. nih.gov These studies have suggested that N-substituted derivatives might have reduced affinity due to conformational distortions near the binding site, specifically affecting crucial residues like Tyr95. nih.gov
Furthermore, the synthesis of enantiopure analogues of paroxetine with different halogen substitutions (e.g., bromine or iodine instead of fluorine) has been instrumental in defining the binding pose of these inhibitors through techniques like X-ray crystallography. elifesciences.orgnih.govbiorxiv.orgresearchgate.net These halogenated analogues act as "beacons" that aid in structural determination. nih.gov
Design of Radiolabeled N-Benzyl Paroxetine Analogues for Positron Emission Tomography (PET) Imaging or Autoradiography Studies
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain. doi.orgnih.gov The development of radiolabeled ligands that specifically bind to SERT is crucial for studying its distribution, density, and occupancy by drugs in both healthy and diseased states. doi.orgnih.gov
N-benzyl paroxetine analogues are promising candidates for the development of PET radiotracers. The benzyl group provides a convenient site for the introduction of positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). google.comnih.govutupub.fi For a compound to be a successful PET tracer, it must exhibit high affinity and selectivity for its target, cross the blood-brain barrier, and have appropriate pharmacokinetic properties. doi.org
While the search results provide examples of other radiolabeled SERT ligands like [¹¹C]MADAM, they also highlight the general strategy of labeling molecules for PET. doi.orgnih.gov The development of radiolabeled N-benzyl paroxetine analogues would enable non-invasive studies of SERT in neuropsychiatric disorders and could be used to assess the efficacy of novel antidepressant medications by measuring their ability to occupy the transporter.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing trans N-Benzyl Paroxetine analogs, and how can stereochemical purity be ensured?
- Answer : The synthesis of trans N-Benzyl Paroxetine derivatives requires careful control of stereochemistry, often achieved via chiral catalysts or resolution techniques. For example, (S)-1-Benzyl-3-methylaminopyrrolidine synthesis involves enantioselective alkylation or hydrogenation steps, validated by chiral HPLC or NMR (e.g., using Mosher’s acid for absolute configuration determination). Purity (>97%) is confirmed via HPLC-UV with Nucleosil RP-18 columns and phosphate buffer/methanol gradients .
Q. How can researchers validate the structural identity and purity of trans N-Benzyl Paroxetine derivatives?
- Answer : Comprehensive characterization includes 1D/2D NMR (e.g., , , NOESY) to confirm stereochemistry and connectivity. Mass spectrometry (EI-MS or HRMS) verifies molecular weight, while PXRD assesses crystallinity. Purity is quantified via HPLC-UV (>98% threshold) with retention time matching reference standards. For novel analogs, elemental analysis and X-ray crystallography are recommended .
Q. What preclinical models are suitable for initial pharmacological screening of trans N-Benzyl Paroxetine?
- Answer : Rodent models of depression (e.g., forced swim test, tail suspension test) and anxiety (elevated plus maze) are standard. Ensure compliance with NIH guidelines for animal studies, including sample size justification and blinding. Use positive controls (e.g., fluoxetine) and placebo groups. Data should be analyzed via ANOVA with post-hoc corrections to minimize Type I errors .
Advanced Research Questions
Q. How can researchers address discrepancies in efficacy data between in vitro and in vivo studies of trans N-Benzyl Paroxetine analogs?
- Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Perform ADME profiling (plasma protein binding, metabolic stability in liver microsomes) and correlate with behavioral outcomes. Use PET imaging to verify CNS penetration. If in vitro activity (e.g., SERT binding IC) doesn’t translate in vivo, consider structural modifications to improve pharmacokinetics .
Q. What statistical approaches are critical for interpreting meta-analyses of trans N-Benzyl Paroxetine’s efficacy compared to other SSRIs?
- Answer : Use random-effects models to account for heterogeneity across studies. Calculate standardized mean differences (Hedges’ g) for continuous outcomes (e.g., HAM-D scores) and risk ratios for dichotomous outcomes (e.g., response rates). Assess publication bias via funnel plots and Egger’s test. Sensitivity analyses should exclude industry-funded trials to mitigate bias, as seen in paroxetine studies .
Q. How should researchers design double-blind, placebo-controlled trials to evaluate trans N-Benzyl Paroxetine while minimizing ethical and methodological pitfalls?
- Answer : Adhere to CONSORT guidelines. Use adaptive designs for dose-ranging studies (e.g., 10–50 mg/day). Include active comparators (e.g., citalopram) to contextualize effect sizes. For safety monitoring, implement DSMBs (Data Safety Monitoring Boards) and predefined stopping rules for adverse events (e.g., suicidality). Analyze intent-to-treat populations with mixed-effects models to handle missing data .
Q. What analytical techniques are recommended for resolving stereochemical instability in trans N-Benzyl Paroxetine during long-term stability studies?
- Answer : Accelerated stability testing (40°C/75% RH) with chiral HPLC monitoring at intervals (0, 1, 3, 6 months). Use CD spectroscopy to track conformational changes. For degradation products, isolate via preparative TLC and characterize by LC-MS/MS. Stability-indicating methods must validate specificity under forced degradation (e.g., acid/base hydrolysis, oxidative stress) .
Q. How can researchers mitigate risks of data manipulation or selective reporting in studies involving trans N-Benzyl Paroxetine?
- Answer : Pre-register trials on ClinicalTrials.gov or Open Science Framework. Share raw data via repositories (e.g., Dryad) and adhere to FAIR principles. Use version-controlled electronic lab notebooks. For industry collaborations, insist on independent data analysis, as exemplified by the reanalysis of Study 329, which revealed undisclosed suicidality risks in paroxetine .
Methodological Notes
- Stereochemical Analysis : Always report enantiomeric excess (ee) and use USP reference standards (e.g., Paroxetine Related Compound F) for calibration .
- Data Transparency : Follow NIH guidelines for preclinical reporting and CONSORT for clinical trials to ensure reproducibility .
- Ethical Compliance : For human studies, obtain IRB approval and document informed consent processes rigorously, especially in vulnerable populations (e.g., adolescents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
